molecular formula C17H14N4O2 B12295561 Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 80229-07-8

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B12295561
CAS No.: 80229-07-8
M. Wt: 306.32 g/mol
InChI Key: PEROCMQCRVULJH-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzimidazole ring, a cyanophenylmethyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-(cyanophenylmethyl)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzimidazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates or benzimidazole derivatives.

Scientific Research Applications

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor studies, it can act as a ligand, modulating receptor function and influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the benzimidazole ring and cyanophenylmethyl group.

    Carbamic acid, methyl ester: A simpler compound with only a methyl ester group attached to the carbamic acid.

    Carbamic acid, phenyl ester: Contains a phenyl group instead of the cyanophenylmethyl group.

Uniqueness

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to the presence of the benzimidazole ring and cyanophenylmethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

80229-07-8

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22)

InChI Key

PEROCMQCRVULJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3

Origin of Product

United States

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